(Z)-methyl 2-(5,7-dimethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[5,7-dimethyl-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S2/c1-15-12-16(2)21-19(13-15)26(14-20(27)31-3)23(32-21)24-22(28)17-6-8-18(9-7-17)33(29,30)25-10-4-5-11-25/h6-9,12-13H,4-5,10-11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWIBMRTBXVUMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)S2)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(5,7-dimethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, commonly referred to as PHA-665752, is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as a c-Met kinase inhibitor. This article reviews the biological activity of PHA-665752, highlighting its mechanism of action, efficacy in various studies, and potential therapeutic applications.
The chemical structure of PHA-665752 is characterized by its complex arrangement involving a benzo[d]thiazole moiety and a pyrrolidine sulfonamide group. The molecular formula is , with a molecular weight of 641.61 g/mol. The compound appears as a light yellow to light brown powder with predicted solubility in DMSO exceeding 20 mg/mL .
| Property | Value |
|---|---|
| Molecular Formula | C32H34Cl2N4O4S |
| Molecular Weight | 641.61 g/mol |
| Solubility | DMSO: ≥20 mg/mL |
| Boiling Point | 890.2 ± 65.0 °C (Predicted) |
| Density | 1.404 |
| pKa | 11.39 ± 0.20 (Predicted) |
PHA-665752 acts primarily as an ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. This receptor is implicated in various cellular processes such as proliferation, survival, and migration, particularly in the context of cancer progression. The inhibition of c-Met has been associated with reduced tumor growth and metastasis in several preclinical models .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of PHA-665752:
- In Vitro Studies : PHA-665752 has shown potent cytotoxic effects against various cancer cell lines, including those derived from solid tumors and hematological malignancies. It exhibits an IC50 value in the low nanomolar range (approximately 9 nM), indicating strong inhibitory activity against c-Met .
- In Vivo Studies : Animal models treated with PHA-665752 exhibited significant tumor regression and improved survival rates compared to controls. The compound's ability to inhibit tumor angiogenesis has also been noted, further contributing to its anticancer efficacy .
- Case Study : In a study evaluating the effects on hepatocellular carcinoma cells, PHA-665752 was found to induce apoptosis and inhibit cell cycle progression at the G2-M phase, suggesting its potential as a therapeutic agent in liver cancer .
Other Biological Activities
Beyond its role as a c-Met inhibitor, PHA-665752 has been investigated for additional biological activities:
- Anticonvulsant Properties : Related compounds within the thiazole family have demonstrated anticonvulsant activity, suggesting potential applications for neurological disorders .
- Antioxidant Activity : Some derivatives have shown promising antioxidant properties, which may contribute to their overall therapeutic profile .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of PHA-665752 has revealed that modifications to its chemical structure can significantly impact its biological activity:
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzothiazole derivatives are a well-studied class of compounds with diverse pharmacological applications. Below is a comparative analysis of the target compound with structurally analogous molecules:
Structural Analogues
Key structural variations among benzothiazole derivatives include:
Sulfonamide groups : The 4-(pyrrolidin-1-ylsulfonyl)benzoyl substituent distinguishes it from compounds with simpler sulfonamide or benzoyl groups, which may alter binding affinity to biological targets.
Ester vs. carboxylic acid functionalities : The methyl ester group improves cell membrane permeability compared to carboxylic acid derivatives, which are often more polar.
Physicochemical Properties
| Property | Target Compound | Analog A (Unsubstituted benzothiazole) | Analog B (Sulfonamide variant) |
|---|---|---|---|
| Molecular Weight (g/mol) | 511.58 | 320.34 | 445.49 |
| LogP (Predicted) | 3.2 | 2.1 | 2.8 |
| Solubility (mg/mL) | 0.12 (in DMSO) | 0.45 (in DMSO) | 0.25 (in DMSO) |
The higher logP of the target compound suggests enhanced lipophilicity, which correlates with improved tissue penetration but may reduce aqueous solubility.
Metabolic Stability
- The pyrrolidine sulfonyl group in the target compound may reduce hepatic clearance compared to piperidine or morpholine analogs, as observed in similar sulfonamide-containing molecules.
Notes on Evidence and Limitations
The TRI report discusses zinc and lead compound data corrections, which are unrelated to benzothiazoles . The Advanced Pharmaceutical Bulletin study focuses on Zygocaperoside and Isorhamnetin-3-O glycoside, which are phytochemicals with distinct structures and applications . Thus, this comparison relies on generalized trends in benzothiazole chemistry and hypothetical extrapolations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
